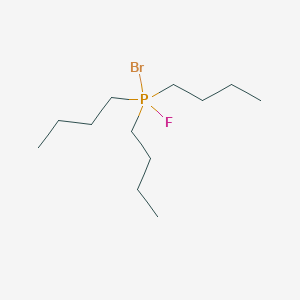
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethoxyphenyl group and a hydroxyl group at the 4-position, along with a methyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-methylpiperidine.
Formation of Intermediate: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpiperidine in the presence of a suitable catalyst, such as piperidine and glacial acetic acid, to form an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can be further reduced to modify the piperidine ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-one.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.
Pathways Involved: The interaction with these receptors can modulate various signaling pathways, leading to changes in cellular responses and physiological effects.
Comparaison Avec Des Composés Similaires
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3,4-Dimethoxyphenethylamine, 3-(3,4-Dimethoxyphenyl)propionic acid
Comparison: While 3,4-Dimethoxyphenethylamine is an analogue of dopamine and has monoamine oxidase inhibitory activity, this compound has a distinct piperidine ring structure that may confer different pharmacological properties. Similarly, 3-(3,4-Dimethoxyphenyl)propionic acid is a phenylpropanoic acid derivative with different chemical reactivity and applications.
Propriétés
Numéro CAS |
82359-62-4 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
4-(2,3-dimethoxyphenyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO3/c1-15-9-7-14(16,8-10-15)11-5-4-6-12(17-2)13(11)18-3/h4-6,16H,7-10H2,1-3H3 |
Clé InChI |
MDJOOOQQBBKWBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C2=C(C(=CC=C2)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


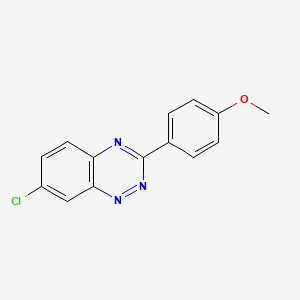
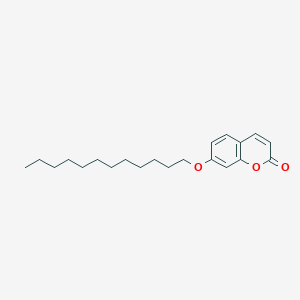

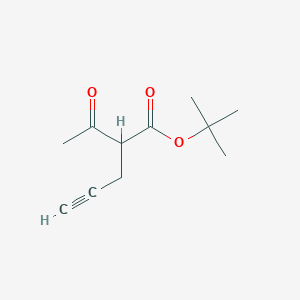
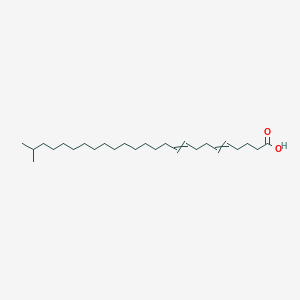
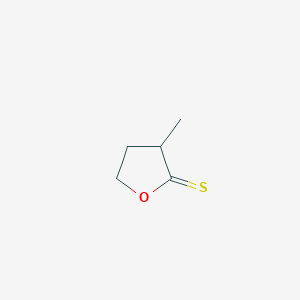
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)


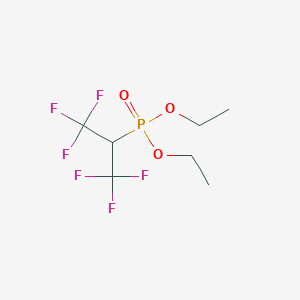
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
